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Octanamide, N-pentyl-

Cat. No.: B14490185
CAS No.: 64891-13-0
M. Wt: 213.36 g/mol
InChI Key: DRJSKEIJWJWZQO-UHFFFAOYSA-N
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Description

Contextualization of Amide Chemistry within Organic Synthesis and Natural Product Research

The amide functional group is of fundamental importance in organic chemistry, largely due to its prevalence in a vast array of molecules, including proteins, peptides, alkaloids, and pharmaceuticals. acs.orgacs.org Amide bond formation is one of the most critical and frequently performed reactions in both academic and industrial research, serving as a cornerstone for the synthesis of biologically active compounds and materials. researchgate.netpulsus.com Traditionally, methods for creating amides involved activating carboxylic acids with reagents like acyl chlorides or anhydrides, or using coupling agents, which often resulted in poor atom economy and generated significant chemical waste. pulsus.comresearchgate.net Consequently, a major focus in modern organic synthesis has been the development of more sustainable and efficient catalytic methods for amide bond formation under milder conditions. researchgate.net

Amides are not only synthetic targets but are also widespread in nature. pulsus.comresearchgate.net They constitute a significant class of plant secondary metabolites that play roles in plant development and defense against environmental stressors. researchgate.net The biological activities of these natural amides are diverse, including antifungal, antibacterial, insecticidal, and antitumor properties. researchgate.netacs.org The amide scaffold is also a key structural unit in important polymers like nylon and hydrogels. The stability of the amide bond, a result of the delocalization of the nitrogen lone pair into the carbonyl group, makes it a robust and reliable linker in both biological systems and synthetic materials. rsc.org This inherent stability, while beneficial, also presents a challenge, as amides are generally less reactive than other carboxyl derivatives, leading to ongoing research into methods for their selective activation. rsc.org

Significance of N-substituted Octanamides as Exemplars in Medicinal and Materials Science

N-substituted octanamides, a specific class of amides derived from octanoic acid, serve as illustrative examples of the diverse applications of amides in both medicinal and materials science. The eight-carbon chain of octanamide (B1217078) provides a lipophilic character that can be strategically modified by N-substitution to tune the molecule's properties for specific functions.

In medicinal chemistry, various N-substituted octanamides have been investigated for their therapeutic potential. For instance, certain N-substituted 2'-deoxyuridine (B118206) monophosphate analogues of octanamide have been synthesized and evaluated as inhibitors of enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis. acs.org Specifically, N-(3-(5-(2'-deoxyuridine-5'-phosphate))prop-2-ynyl)octanamide was identified as a potent and selective inhibitor of the mycobacterial enzyme ThyX, highlighting its potential as an anti-tubercular agent. researchgate.netbbk.ac.uk This line of research demonstrates how the octanamide scaffold can be incorporated into more complex molecules to target specific biological pathways.

In the realm of materials science and industrial chemistry, N-substituted octanamides are valued for their unique physical and chemical properties. For example, N,N-dihexyloctanamide is utilized in solvent extraction processes, particularly for the separation of actinides and lanthanides from nuclear waste, owing to its hydrophobicity and ability to form stable metal complexes. smolecule.com Another analog, N,N-dimethyl octanamide, has been employed as a "catalytic" cosolvent in continuous-flow synthesis, enabling efficient C-N cross-coupling reactions and facilitating the multi-step synthesis of complex molecules like the drug imatinib (B729) without the need for solvent switching. researchgate.net Furthermore, certain N-(3-oxo-cyclohexen-1-yl)octanamides have been developed for use as bacterial disease control agents in agriculture. google.com These examples underscore the versatility of the N-substituted octanamide structure in creating compounds with tailored properties for a wide range of applications.

Current Research Landscape and Gaps Pertaining to Octanamide, N-pentyl- and its Analogs

The current body of research on N-substituted octanamides is diverse, with studies focusing on various analogs tailored for specific applications. Research has explored derivatives such as N,N-dihexyloctanamide for solvent extraction smolecule.com, N,N-dimethyl octanamide as a catalytic cosolvent researchgate.net, and complex nucleoside-octanamide conjugates for anti-mycobacterial activity. researchgate.netbbk.ac.uk Additionally, other analogs like N-(4-Amino-2-methylphenyl)octanamide are considered versatile building blocks in chemical research and potential lead compounds in medicinal chemistry. smolecule.com

However, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound Octanamide, N-pentyl- . While its parent compound, octanamide, is well-characterized nih.govchemicalbook.com, and various other N-substituted derivatives have been synthesized and studied, there is a conspicuous lack of published data on the synthesis, properties, and potential applications of N-pentyl-octanamide. The available information is often limited to listings in chemical supplier databases or brief mentions in broader chemical documents without detailed experimental or theoretical analysis. For example, a related but more complex molecule, (Z)-N-pentyl-2-(2-phenylacetoxyimino)octanamide, has been synthesized, but this does not provide direct insight into the simpler N-pentyl-octanamide. lookchem.com This absence of focused research indicates that the specific property-function relationships dictated by the N-pentyl substituent have not been systematically investigated.

Objectives and Scope of Academic Inquiry into Octanamide, N-pentyl-

Given the identified research gap, the primary objective of a focused academic inquiry into Octanamide, N-pentyl- would be to systematically characterize this compound and explore its potential applications. The scope of such an investigation would include:

Synthesis and Purification: Developing and optimizing a reliable synthetic route to produce high-purity Octanamide, N-pentyl-. This would likely involve the reaction of octanoyl chloride with pentylamine or a direct amidation of octanoic acid with pentylamine using modern coupling reagents. rsc.org

Physicochemical Characterization: A comprehensive analysis of its physical and chemical properties. This would involve determining its melting point, boiling point, solubility in various solvents, and spectroscopic characterization using techniques such as NMR, IR, and mass spectrometry to confirm its structure.

Computational Modeling: Employing computational chemistry to predict properties such as its octanol-water partition coefficient (logP), molecular geometry, and potential for intermolecular interactions, which could guide experimental work.

Exploration of Biological Activity: Screening Octanamide, N-pentyl- for potential biological activities, drawing parallels from known bioactive amides. This could include assays for antimicrobial, antifungal, or enzyme inhibitory activity. researchgate.net

Investigation in Materials Science: Evaluating its properties as a potential plasticizer, surfactant, or solvent, based on the amphiphilic nature conferred by its alkyl chains.

Such an inquiry would bridge the current knowledge gap and establish a foundational understanding of Octanamide, N-pentyl-, potentially unlocking new applications in medicinal chemistry, materials science, or agriculture.

Data Tables

Table 1: Physicochemical Properties of Octanamide (Parent Compound)

This table presents the computed and experimental properties of Octanamide, the parent compound from which N-pentyl-octanamide is derived.

PropertyValueSource
Molecular FormulaC₈H₁₇NO nih.gov
Molecular Weight143.23 g/mol nih.gov
IUPAC Nameoctanamide nih.gov
CAS Number629-01-6 nih.gov
XLogP32.4 nih.gov

Data sourced from PubChem. nih.gov

Table 2: Examples of Researched N-Substituted Octanamide Analogs

This interactive table summarizes various N-substituted octanamide analogs found in the literature and their primary areas of research or application.

Compound NameN-Substituent(s)Area of Research/ApplicationReference(s)
N,N-dihexyloctanamideDihexylSolvent extraction of metals (nuclear chemistry) smolecule.com
N,N-dimethyl octanamideDimethylCatalytic cosolvent in flow synthesis researchgate.net
N-(3-(5-(2'-deoxyuridine))prop-2-ynyl)octanamide3-(5-(2'-deoxyuridine))prop-2-ynylMedicinal Chemistry (Anti-tubercular agent) researchgate.netbbk.ac.uk
N-(4-Amino-2-methylphenyl)octanamide4-Amino-2-methylphenylMedicinal Chemistry, Materials Science smolecule.com
N-(3-oxo-cyclohexen-1-yl)octanamide3-oxo-cyclohexen-1-ylAgrochemical (Bacterial disease control) google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27NO B14490185 Octanamide, N-pentyl- CAS No. 64891-13-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64891-13-0

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-pentyloctanamide

InChI

InChI=1S/C13H27NO/c1-3-5-7-8-9-11-13(15)14-12-10-6-4-2/h3-12H2,1-2H3,(H,14,15)

InChI Key

DRJSKEIJWJWZQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCCCC

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization in Chemical Research

Chromatographic Techniques for Purity Assessment and Component Identification

Chromatography is an essential tool for separating components from a mixture and is often the first step in the analytical workflow. For a compound like N-pentyl-octanamide, both gas and liquid chromatography are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds such as N-pentyl-octanamide. ijstr.org In GC-MS, the gas chromatograph separates the compound from any impurities based on its boiling point and affinity for the stationary phase of the GC column. ijstr.org The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment in a predictable and reproducible manner.

The resulting mass spectrum serves as a molecular "fingerprint." For N-pentyl-octanamide, the spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The primary fragmentation patterns for secondary amides involve alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements. Key fragments can help confirm the structure of the octanoyl and N-pentyl groups. rsc.org

Table 1: Expected Key Mass Fragments for N-pentyl-octanamide in GC-MS (EI)

m/z (mass-to-charge ratio) Proposed Fragment Ion Description
199 [C₁₃H₂₇NO]⁺ Molecular Ion (M⁺)
128 [CH₃(CH₂)₅CONH₂]⁺ Result of cleavage of the N-pentyl group
115 [CH₃(CH₂)₆CO]⁺ Acylium ion from cleavage of the N-C bond
100 [CH₂(CH₂)₃NH=C(OH)CH₃]⁺ Product of McLafferty rearrangement
86 [CH₂=NH⁺CH₂(CH₂)₃CH₃] Alpha-cleavage on the N-pentyl side

This table is based on theoretical fragmentation patterns for secondary amides.

While N-pentyl-octanamide is amenable to GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for analyzing the compound in complex biological or environmental matrices where other non-volatile components are present. sigmaaldrich.com LC-MS is also advantageous for compounds that might be thermally unstable. nih.gov

In a typical LC-MS analysis, the compound is separated on a reversed-phase column (e.g., C18) using a mobile phase gradient, such as acetonitrile (B52724) and water. europa.eu After elution from the LC column, the analyte enters the mass spectrometer through an interface like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a "soft" ionization technique that typically results in a prominent protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. nih.gov This provides a clear indication of the molecular weight. For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed, where the parent ion is selected and fragmented to produce a daughter ion spectrum, similar to that seen in GC-MS. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in N-pentyl-octanamide can be mapped out, confirming its connectivity and structure.

In the ¹H NMR spectrum, signals are expected for the protons on the octanoyl and pentyl alkyl chains, as well as for the N-H proton of the amide group. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide detailed structural information. rsc.org For instance, the CH₂ group attached to the nitrogen (N-CH₂) and the CH₂ group attached to the carbonyl (α-CH₂) would appear as distinct triplets at characteristic downfield shifts.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal would correspond to the carbonyl carbon of the amide group, typically appearing around 170-180 ppm. The other signals would correspond to the various methylene (B1212753) (-CH₂) and methyl (-CH₃) carbons in the two alkyl chains.

Table 2: Predicted ¹H NMR Chemical Shifts for N-pentyl-octanamide (in CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-H ~5.5 - 6.5 Broad singlet 1H
N-CH₂- ~3.2 - 3.3 Quartet 2H
α-CH₂-CO ~2.1 - 2.2 Triplet 2H
Alkyl chain -CH₂- ~1.2 - 1.6 Multiplet 16H

Predicted values are based on standard chemical shift ranges for similar functional groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for N-pentyl-octanamide (in CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm)
C=O ~173
N-CH₂ ~40
α-CH₂-CO ~37
Alkyl chain -CH₂- ~22 - 32

Predicted values are based on standard chemical shift ranges for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 parts per million). nih.gov While low-resolution MS provides the nominal mass, HRMS provides the exact mass, which can be used to calculate a unique molecular formula.

For N-pentyl-octanamide, the molecular formula is C₁₃H₂₇NO. HRMS analysis would be used to confirm this formula by comparing the experimentally measured exact mass to the theoretically calculated mass. This capability is crucial for distinguishing N-pentyl-octanamide from other potential isomers or unrelated compounds that happen to have the same nominal mass. This technique is a cornerstone in the identification of novel compounds and metabolites. researchgate.netnih.gov

Table 4: HRMS Data for N-pentyl-octanamide

Parameter Value
Molecular Formula C₁₃H₂₇NO
Calculated Exact Mass 199.20926

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. For N-pentyl-octanamide, these methods are excellent for confirming the presence of the characteristic secondary amide group and the long alkyl chains.

The IR spectrum would show several key absorption bands. A sharp peak around 3300 cm⁻¹ corresponds to the N-H stretching vibration. The most intense band in the spectrum is typically the C=O stretch of the carbonyl group, known as the Amide I band, appearing around 1640 cm⁻¹. Another characteristic band, the Amide II band, which arises from a coupling of the N-H bending and C-N stretching vibrations, is found around 1550 cm⁻¹. researchgate.net Finally, strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the alkyl chains.

Table 5: Characteristic Infrared Absorption Bands for N-pentyl-octanamide

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H stretch Secondary Amide
2850 - 2960 C-H stretch Alkyl (CH₂, CH₃)
~1640 C=O stretch (Amide I) Secondary Amide

Data is based on characteristic vibrational frequencies for secondary amides. researchgate.net

Application of X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface-Interfacial Studies

X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are highly surface-sensitive techniques used to analyze the elemental and molecular composition of the top few nanometers of a material. phi.com While typically used for solid materials, they could be applied to study thin films or adsorbed layers of N-pentyl-octanamide on a substrate.

XPS provides quantitative elemental analysis and information about chemical states. nih.gov An XPS analysis of an N-pentyl-octanamide surface would detect carbon, oxygen, and nitrogen. High-resolution scans of the C 1s, O 1s, and N 1s regions would allow for the identification of the different chemical environments, such as the C-C/C-H in the alkyl chains, the C-N bond, and the C=O of the amide group. nih.gov

ToF-SIMS provides detailed molecular information from the outermost surface layer (~1-2 nm). ulvac.co.jp It bombards the surface with a primary ion beam, generating secondary ions that are characteristic of the molecular structure. For N-pentyl-octanamide, ToF-SIMS would detect fragments related to the parent molecule, the pentyl chain, and the octanoyl chain, offering insights into the molecular orientation at an interface. phi.com The combination of XPS and ToF-SIMS provides a comprehensive understanding of surface chemistry that is not achievable by other techniques. phi.com

Differential Scanning Calorimetry (DSC) for Thermochemical Transitions and Material Behavior of Octanamide (B1217078), N-pentyl-

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining the temperatures and enthalpies of phase transitions, providing critical insights into the material's behavior upon heating and cooling.

In the context of "Octanamide, N-pentyl-," a secondary amide with the chemical formula C13H27NO, DSC analysis would be employed to characterize its melting behavior, identify any solid-solid phase transitions, and quantify the energy changes associated with these events. Such data is vital for understanding the compound's purity, crystalline structure, and thermal stability.

Detailed Research Findings

Despite a comprehensive search of scientific literature and chemical databases, specific experimental Differential Scanning Calorimetry (DSC) data for the compound "Octanamide, N-pentyl-" is not publicly available. Research providing detailed thermochemical transition temperatures or enthalpies of fusion for this specific molecule could not be located.

For context, studies on homologous series of N-alkyl amides and related compounds are often conducted to understand the effect of alkyl chain length on thermal properties. Generally, for a homologous series of N-alkyl amides, the melting point and enthalpy of fusion tend to increase with the length of the alkyl chain due to stronger van der Waals forces and more ordered packing in the solid state.

While no direct data exists for N-pentyl-octanamide, theoretical predictions and extrapolations from data on similar compounds could provide estimations of its thermal properties. However, without experimental validation, these remain speculative. The following tables are therefore presented as illustrative templates of how such data would be structured if it were available.

Data Tables

As no experimental data has been published, the following interactive tables are placeholders to demonstrate the format in which the thermochemical data for Octanamide, N-pentyl- would be presented.

Table 1: Thermochemical Transition Data for Octanamide, N-pentyl- (Hypothetical)

Thermal TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH) (J/g)
Melting (Endotherm)Data Not AvailableData Not AvailableData Not Available
Crystallization (Exotherm)Data Not AvailableData Not AvailableData Not Available

Table 2: Detailed DSC Parameters for the Melting Transition of Octanamide, N-pentyl- (Hypothetical)

ParameterValueUnit
Melting Onset Temperature (T_onset)Data Not Available°C
Melting Peak Temperature (T_peak)Data Not Available°C
Enthalpy of Fusion (ΔH_fus)Data Not AvailableJ/g
Enthalpy of Fusion (ΔH_fus)Data Not AvailablekJ/mol

In the absence of empirical data, further research involving the synthesis and subsequent thermal analysis of Octanamide, N-pentyl- would be required to populate these tables with accurate and scientifically validated findings. Such research would be a valuable contribution to the broader understanding of the material science of N-alkyl amides.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electron distribution and energy of N-pentyl-octanamide, which governs its reactivity and physical properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is employed to predict how reactions might occur and how molecules interact with surfaces. For amides like N-pentyl-octanamide, DFT can elucidate reaction pathways, such as hydrolysis or synthesis, by calculating the energies of reactants, products, and transition states. pku.edu.cnmdpi.com This allows researchers to determine activation energy barriers and predict reaction kinetics. scirp.org

In the context of adsorption, DFT calculations can model the interaction between N-pentyl-octanamide and various surfaces. By calculating the adsorption energy, researchers can determine the strength of the interaction. Analysis of changes in bond lengths and electron density upon adsorption reveals the nature of the binding, distinguishing between physisorption (weak, van der Waals forces) and chemisorption (stronger, covalent bonding). mdpi.comrsc.org For instance, studies on similar molecules show that DFT can predict the most favorable adsorption sites on a material and the geometric orientation of the adsorbed molecule. mdpi.comjchemlett.com While specific DFT studies focusing solely on N-pentyl-octanamide are not prevalent, the methodology is standard for providing theoretical guidance on its potential applications in catalysis or as a surface-modifying agent. mdpi.com

The flexibility of the pentyl and octanoyl chains in N-pentyl-octanamide means it can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures. frontiersin.org

Ab Initio Methods : These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. numberanalytics.comsmu.edu They provide highly accurate calculations of the energies of different conformers, although they are computationally expensive. smu.edunih.gov By optimizing the geometry of various starting structures, these methods can locate the global energy minimum, representing the most stable conformation of the molecule in the gas phase. auremn.org.brresearchgate.net

Semi-Empirical Methods : Methods like AM1, PM3, and PM7 are simplified versions of quantum theory that use parameters derived from experimental data to speed up calculations. uni-muenchen.denumberanalytics.com They offer a balance between computational cost and accuracy, making them suitable for scanning the vast conformational space of flexible molecules. researchgate.net These methods are often used for initial conformational searches, with the most promising candidates then being re-evaluated with more accurate ab initio or DFT methods. ifes.edu.brrsc.org The table below illustrates the type of data generated from a typical conformational analysis.

Table 1: Illustrative Conformational Energy Data This table presents hypothetical data to demonstrate the output of conformational analysis calculations.

Conformer (Dihedral Angle τ C-N-C-C) Method Relative Energy (kcal/mol) Population (%) at 298 K
anti (180°) PM7 0.00 73.1
gauche+ (60°) PM7 0.50 13.4
gauche- (-60°) PM7 0.50 13.4
syn (0°) PM7 5.00 <0.1

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. arxiv.org These simulations provide a detailed view of the dynamic behavior of N-pentyl-octanamide and its interactions with surrounding molecules, such as solvents. researchgate.netmdpi.com In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water or an organic solvent), and the forces between all atoms are calculated using a force field. mdpi.com

Studies on analogous compounds, such as N,N-di(n-hexyl)octanamide (DHOA), have used MD simulations to understand their role as phase modifiers in solvent extraction systems. tandfonline.comresearchgate.net These simulations show how DHOA can disrupt the formation of aggregates by interfering with the interactions within the polar core of micelles. researchgate.net The trajectories generated by MD simulations allow for the analysis of properties like the orientation of the molecule at interfaces, the formation of hydrogen bonds with water, and the flexibility of its alkyl chains. mdpi.com Such insights are crucial for applications in areas like emulsion stabilization and chemical separations. tandfonline.comresearchgate.net

Molecular Docking Studies for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). neurosnap.aibiorxiv.org This is widely used in drug discovery to estimate the binding affinity and mode of action of a potential drug candidate. biorxiv.org

While N-pentyl-octanamide itself may not be a primary focus, derivatives containing the octanamide (B1217078) moiety have been investigated. For example, N-(adamantan-1-ylcarbamothioyl)octanamide was identified as a potent inhibitor of Jack bean urease. mdpi.comresearchgate.net Molecular docking studies revealed that this molecule fits into the enzyme's active site, with the long octanamide chain playing a vital role in its inhibitory activity. mdpi.com The docking simulation predicted specific interactions, such as hydrogen bonds with the amino acid residue VAL391. mdpi.com

Separately, research into ligands for cannabinoid receptor 2 (CB2) has involved structures containing an N-pentyl chain, which was found to contribute to high binding affinity. pitt.edu

Table 2: Molecular Docking and Activity Data for an Octanamide Derivative Data extracted from studies on N-(adamantan-1-ylcarbamothioyl)octanamide, a molecule containing the octanamide functional group. mdpi.comresearchgate.net

Compound Target Protein Predicted Binding Interaction In Vitro Activity (IC₅₀)
N-(adamantan-1-ylcarbamothioyl)octanamide Jack bean urease Two hydrogen bonds with VAL391 (distances: 1.858 Å and 2.240 Å). mdpi.com 0.0085 µM mdpi.comresearchgate.net

Modeling of Aggregation Behavior and Self-Assembly Processes of Octanamide Analogs

Computational modeling is a powerful tool for understanding how amphiphilic molecules like N-pentyl-octanamide might aggregate or self-assemble into larger, ordered structures. rsc.orgnih.gov MD simulations are particularly useful for this purpose. researchgate.netnih.gov

Studies have extensively modeled the aggregation behavior of solvent extraction systems containing octanamide analogs. For instance, N,N-di(n-hexyl)octanamide (DHOA) is used as a phase modifier to prevent the formation of a third phase in nuclear fuel reprocessing by controlling the aggregation of extractant molecules. tandfonline.com MD simulations revealed that DHOA molecules interact with the polar core of extractant aggregates, disrupting the self-interactions that lead to uncontrolled growth and phase separation. researchgate.net Similarly, computational methods can be used to derive parameters for dissipative particle dynamics (DPD), a coarse-grained simulation technique capable of modeling the self-assembly of surfactants into micelles and other structures over longer time and length scales. nih.govacs.org These models are critical for designing and optimizing formulations in various industries.

Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies

Fundamental Concepts and Methodological Approaches in SAR/SFR Analysis

Structure-Function Relationship (SFR) studies delve deeper, aiming to understand the specific molecular interactions that govern a compound's function at its biological target, such as a receptor or enzyme. This involves identifying the key structural features, or pharmacophores, responsible for the desired biological effect. mdpi.com

Methodological approaches in SAR and SFR analysis are diverse and can be broadly categorized as qualitative and quantitative. biorxiv.org

Qualitative SAR relies on the visual comparison and intuitive assessment of how structural modifications impact biological activity. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) employs statistical and computational models to establish a mathematical correlation between a molecule's physicochemical properties and its biological activity. nih.govasm.org These models can then be used to predict the activity of novel compounds. scienceopen.com

Common techniques used in these analyses include:

Synthesis of Analogs: A series of compounds are synthesized with systematic variations to a lead compound. nih.gov

Biological Assays: The biological activity of each analog is measured to determine the effect of the structural modifications. nih.gov

Computational Modeling: Techniques like molecular docking and 3D-QSAR are used to simulate and predict how molecules interact with their biological targets. biorxiv.org

Investigating the Role of the N-pentyl Moiety in Biological Potency and Selectivity

The N-alkyl substituent of an amide can significantly influence its biological properties, including potency and selectivity. In the case of Octanamide (B1217078), N-pentyl-, the five-carbon pentyl group attached to the nitrogen atom is a critical determinant of its interaction with biological targets.

The length and branching of an N-alkyl chain can affect a compound's lipophilicity, which in turn influences its ability to cross cell membranes and access its target. rsc.org For instance, in a series of N-alkylated imino sugars, increased length of the N-alkyl moiety was associated with improved potency. nih.gov Similarly, studies on N-alkyl-4-methylamphetamine isomers have shown that lengthening the N-alkyl chain can alter the compound's activity from a non-selective releaser to a more selective one.

Research on lysergic acid amides has also demonstrated the importance of the N-alkyl substituent's structure. Lysergic acid 3-pentyl amide showed a high affinity for serotonin (B10506) receptors, with its 1-pentylamide isomer exhibiting about 75% of the potency of LSD, while the (S)-2-pentylamide was inactive, highlighting the specific spatial requirements of the binding site. acs.org This underscores that the precise nature of the N-pentyl group—its length, branching, and point of attachment—is critical for optimal biological activity.

Correlation of Acyl Chain Length with Molecular Recognition and Efficacy

The length of the acyl chain in fatty acid amides is a well-established determinant of their biological activity. For Octanamide, N-pentyl-, the eight-carbon octanoyl chain is a key feature influencing its molecular recognition and efficacy.

Studies on N-acylethanolamines have shown a clear correlation between acyl chain length and their interaction with model membranes and biological targets. researchgate.net Generally, longer acyl chains lead to stronger interactions. researchgate.net For instance, research on N-acylethanolamine acid amidase (NAAA) inhibitors revealed that the potency was modulated by the length of the alkyl chain, with specific lengths showing optimal activity. acs.org

Similarly, investigations into inhibitors of fatty acid amide hydrolase (FAAH) have demonstrated that the enzyme has a preference for substrates with longer acyl chains. rsc.org For example, a study using a series of p-nitroanilide substrates showed that FAAH has a strong preference for acyl chains of nine carbons or longer. rsc.org This suggests that the octanoyl chain of Octanamide, N-pentyl- would likely fit well within the acyl chain-binding pocket of enzymes like FAAH.

The following table, adapted from a study on the antimicrobial activity of N-alkyl amides, illustrates the general principle of how acyl chain length can impact biological efficacy, in this case, the minimum inhibitory concentration (MIC).

CompoundAcyl Chain LengthAntimicrobial Activity (Average MIC in µmole/ml)
HendecylamineC110.60

This table is illustrative and based on data for a different class of amides to demonstrate the principle of acyl chain length correlation with activity. asm.org

The optimal acyl chain length often represents a balance between favorable binding interactions within a hydrophobic pocket and maintaining sufficient solubility for biological availability.

Impact of Substituent Variations on Receptor Binding and Enzymatic Modulation

The introduction of different substituents onto the core structure of a molecule can dramatically alter its receptor binding affinity and its ability to modulate enzyme activity. researchgate.net For Octanamide, N-pentyl-, variations in either the octanoyl chain or the N-pentyl group could lead to significant changes in its biological profile.

Substituents can influence a molecule's electronic properties, steric bulk, and hydrogen bonding capabilities, all of which are critical for molecular recognition by a biological target. mdpi.com For example, in a study of naltrindole (B39905) derivatives, modifying the N-substituent from an alkyl to a sulfonamide group resulted in a wide range of activities, from inverse agonists to full agonists at the δ opioid receptor. rsc.org

In the context of enzyme inhibition, the placement and nature of substituents are crucial. Research on inhibitors of fatty acid amide hydrolase (FAAH) has shown that the introduction of specific groups can enhance potency. mdpi.com For example, α-keto heterocycles have been designed as FAAH inhibitors where the heterocycle acts as an electron-withdrawing group to activate the adjacent carbonyl for attack by the enzyme's catalytic serine residue. mdpi.com

The following table presents data on how substituents on a phenyl ring of carbamate-based FAAH inhibitors affect their inhibitory potency (IC50).

CompoundSubstituent on Phenyl RingFAAH Inhibition (IC50 in µM)
Lead CompoundH0.029
Analog 1o-F~0.03
Analog 2m-F~0.03
Analog 3p-F~0.01
Analog 4o-CH2COOH4.2

This data is from a study on aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates and illustrates the impact of substituents on activity. mdpi.com

This data demonstrates that while some substitutions have a minimal effect, a larger polar group like carboxymethyl can drastically reduce activity, likely due to unfavorable steric or electronic interactions within the enzyme's active site. mdpi.com

Exploration of Stereochemical Influences on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. nih.gov Since biological targets like receptors and enzymes are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a molecule. researchgate.net

For a molecule like Octanamide, N-pentyl-, if chiral centers were introduced, for example by branching in the N-pentyl or octanoyl chain, the resulting enantiomers or diastereomers would likely exhibit different biological activities. One enantiomer might be a potent agonist, while the other could be inactive or even an antagonist. researchgate.net

The importance of stereochemistry is well-documented for various bioactive lipids. For instance, studies on chlorinated lipids have shown that different diastereomers can have distinct effects on membrane permeability and cytotoxicity. Similarly, the stereochemistry of β-amino-N-acylhydrazones has been shown to be crucial for their ability to inhibit the enzyme DPP-4. biorxiv.org

Enzymatic hydrolysis, a key process in the metabolism of amides, is also often stereoselective. Enzymes can preferentially hydrolyze one enantiomer of a racemic mixture, a principle that is exploited in the synthesis of enantiomerically pure compounds. researchgate.net For example, studies on the enzymatic hydrolysis of stereoisomeric β-tri(Asp)s have revealed the specific stereochemical requirements of the enzyme's active site.

The following table, based on a study of chiral N-acylhydrazones, illustrates how stereochemistry can affect biological activity.

Compound EnantiomerBiological Activity
(S)-enantiomerPotent and selective
(R)-enantiomer1.4-1.7 fold less active

This is an illustrative example from a study on different chiral compounds to demonstrate the principle of stereochemical influence.

This highlights that the specific spatial arrangement of functional groups is critical for optimal interaction with the biological target.

Biological Interactions and Enzymatic Modulation Research

Studies on Receptor Agonism and Antagonism by Octanamide (B1217078) Analogs (e.g., Androgen Receptors, Cannabinoid Receptor 2, Peroxisome Proliferator-Activated Receptor α)

The interaction of octanamide analogs with various cellular receptors is a key area of research, with potential implications for treating a range of diseases.

Androgen Receptors (ARs) are critical in the development and progression of prostate cancer, making AR antagonists a major focus of drug discovery. mdpi.comresearchgate.netwikipedia.orgmedchemexpress.comgoogle.complos.org While extensive research exists on various steroidal and non-steroidal AR antagonists, specific data on the direct interaction of N-pentyl-octanamide with androgen receptors is currently limited. core.ac.ukmdpi.comopenmedicinalchemistryjournal.com The general mechanism of AR antagonists involves blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) to the receptor's ligand-binding domain, thereby inhibiting downstream signaling pathways that promote tumor growth. wikipedia.org

Cannabinoid Receptor 2 (CB2) , primarily expressed in immune cells, is a therapeutic target for inflammatory and neurodegenerative diseases. google.commdpi.com Structure-activity relationship studies of cannabinoid derivatives have shown that the nature of the alkyl side chain significantly influences receptor binding affinity. For instance, replacing a pentyl group with a more sterically bulky dimethylheptyl (DMH) group has been shown to dramatically increase affinity for both CB1 and CB2 receptors. mdpi.comnih.gov In one study, a cannabinol (B1662348) derivative with a pentyl side chain did not exhibit binding to either CB1 or CB2 receptors, suggesting that N-pentyl-octanamide may have a low affinity for these receptors. nih.gov However, other research has identified novel triaryl sulfonamide derivatives with high affinity and selectivity for the CB2 receptor, some of which also inhibit osteoclast formation. mdpi.com

Peroxisome Proliferator-Activated Receptor α (PPARα) is a nuclear receptor that plays a central role in lipid metabolism and is a target for drugs used to treat dyslipidemia. nih.govwikipedia.org PPARα activation leads to the upregulation of genes involved in fatty acid oxidation. nih.gov Some naturally occurring fatty acid amides have been identified as PPARα agonists. jst.go.jpnih.gov For example, N-oleoylethanolamide (OEA) and N-palmitoylethanolamide (PEA) activate PPARα. jst.go.jpnih.gov While direct studies on N-pentyl-octanamide are lacking, the known activity of other fatty acid amides suggests a potential for interaction with PPARα that warrants further investigation.

Receptor Interaction Profile of Related Amide Compounds

Compound Class/DerivativeReceptor TargetObserved EffectReference
Cannabinol derivative with pentyl side chainCannabinoid Receptors (CB1 & CB2)No binding observed nih.gov
Triaryl sulfonamide derivativesCannabinoid Receptor 2 (CB2)High binding affinity and selectivity (some compounds) mdpi.com
N-Oleoylethanolamide (OEA)Peroxisome Proliferator-Activated Receptor α (PPARα)Agonist activity jst.go.jp
N-Palmitoylethanolamide (PEA)Peroxisome Proliferator-Activated Receptor α (PPARα)Agonist activity (EC₅₀ = 3.1 ± 0.4 µM) nih.gov

Modulation of Intracellular Signaling Pathways and Cellular Processes (e.g., protein synthesis, osteoclast formation)

The influence of octanamide derivatives extends to the modulation of fundamental cellular processes, including protein synthesis and the formation of specialized cells like osteoclasts.

Protein synthesis is a vital cellular process that can be targeted by various inhibitors. wikipedia.org Assays to screen for protein synthesis inhibitors often involve monitoring the incorporation of labeled amino acids or puromycin (B1679871) into newly synthesized proteins. nih.govmdpi.comresearchgate.net While these methods are well-established, there is currently no specific research available that details the effects of N-pentyl-octanamide on protein synthesis.

Osteoclast formation , or osteoclastogenesis, is the process by which bone-resorbing cells are formed. medchemexpress.com This process is critical in bone remodeling and is a target for therapies aimed at treating bone diseases like osteoporosis. nih.gov The differentiation of osteoclasts can be studied in vitro using cell lines like RAW 264.7 or primary bone marrow-derived macrophages, and the resulting osteoclasts are often identified by staining for tartrate-resistant acid phosphatase (TRAP). nih.govfrontiersin.orgcorning.comresearchgate.netmdpi.com Research on novel triaryl sulfonamide derivatives has shown that some of these compounds, which are also CB2 receptor ligands, can potently inhibit osteoclast formation in a concentration-dependent manner. nih.govmdpi.com For example, certain derivatives showed over 95% inhibition of osteoclastogenesis at a concentration of 10 µM. mdpi.com This suggests that amide-containing compounds can modulate the signaling pathways involved in osteoclast differentiation. However, direct studies on the effect of N-pentyl-octanamide on this process have not been reported.

Investigations into Antimicrobial Properties and Mechanisms of Action

Several studies have explored the antimicrobial potential of N-alkyl amides and related structures. The length of the alkyl chain appears to be a critical factor in determining the antimicrobial efficacy.

Research on a series of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides demonstrated that antimicrobial activity against both Staphylococcus aureus and Escherichia coli generally increases with increasing alkyl chain length, exhibiting a "cutoff effect" at chain lengths of approximately 14 to 16 carbons. nih.gov This suggests that the lipophilicity of the alkyl chain plays a key role in the compound's ability to interact with and disrupt bacterial cell membranes. nih.gov

While not a direct octanamide, a study on N-pentylpantothenamide , an analog of pantothenic acid, revealed that its antibacterial activity stems from the inhibition of coenzyme A synthesis. nih.govmdpi.com This compound acts as an antimetabolite, interfering with a crucial metabolic pathway in bacteria. mdpi.com

Other research has identified various N-alkyl and N-aryl piperazine (B1678402) derivatives with significant activity against a range of bacterial strains. nih.gov The mechanism of action for many antimicrobial compounds involves the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death. google.commdpi.comresearchgate.net For instance, some antimicrobial polymers containing quaternary ammonium (B1175870) centers function by this membrane-disrupting mechanism. researchgate.net Although specific studies on the antimicrobial mechanism of N-pentyl-octanamide are not available, the existing data on related N-alkyl amides suggest that membrane interaction is a plausible mode of action.

Antimicrobial Activity of Related N-Alkyl Compounds

Compound ClassOrganismObserved Effect/MechanismReference
N-Alkyl Betaines (C16)S. aureus, E. coliMICs of 61 µM and 120 µM, respectively. Activity increases with chain length. nih.gov
N-Alkyl-N,N-Dimethylamine Oxides (C14)S. aureus, E. coliPeak antimicrobial activity observed at this chain length. nih.gov
N-PentylpantothenamideBacteriaInhibition of coenzyme A synthesis. nih.govmdpi.com
N-Alkyl Piperazine DerivativesVarious bacteriaSignificant activity against tested bacterial strains. nih.gov

Biocatalytic Transformations and Enzymatic Reactions under Modulated Conditions (e.g., Hydromechanical, High Hydrostatic Pressure)

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field in sustainable chemistry. mdpi.comrsc.orgnih.govmt.comnih.gov Enzymes like lipases and proteases are known to catalyze the formation and hydrolysis of amide bonds under mild conditions. mdpi.comrsc.org

The environment in which an enzymatic reaction occurs can significantly influence its kinetics and outcome. Hydromechanical modulation through nanoconfinement has been shown to accelerate biochemical reactions and improve the catalytic activities of enzymes. nih.govacs.orgacs.org This is achieved by controlling the interplay between mass transfer and reaction kinetics within nanogap structures. nih.govacs.org

High hydrostatic pressure is another physical parameter that can modulate enzymatic reactions. mdpi.com Depending on the enzyme and the reaction conditions, high pressure can either accelerate or decelerate the reaction rate. mdpi.com For some enzymes, the application of high pressure can lead to increased stability and activity at elevated temperatures. mdpi.com For example, the hydrolysis of a dipeptide amide by thermolysin was accelerated at elevated pressures. mdpi.com

The enzymatic hydrolysis of amides is a key reaction in both biological systems and industrial applications. wikipedia.orglidsen.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective biocatalysts for both the synthesis and hydrolysis of amides, often in non-aqueous or low-water media to shift the reaction equilibrium. mdpi.comlidsen.com While there is extensive literature on the enzymatic transformation of various amides, specific studies detailing the biocatalytic hydrolysis or transformation of N-pentyl-octanamide, particularly under hydromechanical stress or high hydrostatic pressure, are not yet available. The general principles of enzyme catalysis under these modulated conditions, however, suggest that the reactivity of N-pentyl-octanamide could be significantly influenced, presenting an area ripe for future research. nih.govacs.orgmdpi.comacs.org

Applications in Specialized Chemical and Biochemical Research Domains

Exploration in Solvent Extraction Systems (e.g., for Actinide Separation)

The separation and recovery of actinide elements from high-level nuclear waste is a critical step in managing radioactive materials. Solvent extraction is a primary method used for this purpose, relying on organic ligands that can selectively bind to metal ions in an acidic aqueous solution and transport them to an organic phase. N,N-disubstituted amides have been extensively studied as effective extractants and phase modifiers in these systems.

Research has shown that long-chain N,N-dialkyl amides are promising extractants for actinides and lanthanides. For instance, compounds like N,N-di(2-ethylhexyl)octanamide have been investigated for the solvent extraction of uranium from nitric acid media. acs.org In more advanced systems, such as those using N,N,N′,N′-tetraoctyl diglycolamide (TODGA) for co-extracting lanthanides and actinides, third-phase formation under high metal and acid loading can be a significant issue. scispace.com To prevent this, phase modifiers are added to the organic solvent. N,N-di-n-hexyl octanamide (B1217078) (DHOA) has been successfully evaluated as a phase modifier that prevents the formation of a third phase during the extraction process. scispace.comresearchgate.net

While direct studies focusing exclusively on Octanamide, N-pentyl- are not extensively documented in this specific context, its structural characteristics align with those of effective amide-based extractants. The octanamide backbone provides the necessary complexing functionality, and the alkyl groups influence the solubility and extraction efficiency. The exploration of mono-substituted amides like N-pentyl-octanamide could offer insights into the fundamental extraction mechanisms and the structural requirements for designing more efficient and selective ligands for actinide partitioning. google.com The GANEX (Group ActiNide EXtraction) concept, which aims to separate all transuranic elements together, relies on complex solvent systems where various extractants and modifiers are employed. chalmers.se The principles underlying the function of DHOA suggest a potential role for related octanamides in these advanced reprocessing schemes.

Table 1: Components of a Representative Solvent Extraction System for Actinide Partitioning This table is interactive and can be sorted by clicking on the column headers.

Component Example Compound(s) Role in the System
Primary Extractant N,N,N′,N′-tetraoctyl diglycolamide (TODGA) Binds selectively with actinide and lanthanide ions in the aqueous phase to transport them to the organic phase. scispace.comresearchgate.net
Phase Modifier N,N-di-n-hexyl octanamide (DHOA), 1-Octanol Improves the solubility of the metal-extractant complex in the organic diluent, preventing the formation of a separate, problematic "third phase". scispace.comresearchgate.net
Organic Diluent Kerosene, n-Dodecane Acts as the water-immiscible organic solvent that carries the extractant and modifier and hosts the extracted metal complexes. researchgate.net
Masking Agent CDTA (trans-1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid) Prevents the co-extraction of certain fission products like Zr(IV) and Pd(II) by forming stable, water-soluble complexes with them.

| Strip Solution | Dilute Nitric Acid (e.g., 0.01M) | Used to back-extract the actinides and lanthanides from the loaded organic phase into a new aqueous phase for recovery. google.com |

Development as Surfactants and Emulsifiers for Material Science Applications

Surfactants and emulsifiers are amphiphilic molecules that possess both hydrophilic (water-loving) and hydrophobic (oil-loving) properties. biolinscientific.com This dual nature allows them to position themselves at the interface between immiscible liquids, such as oil and water, reducing the interfacial tension and stabilizing emulsions. biolinscientific.comrockefeller.edu The molecular structure of Octanamide, N-pentyl-—comprising a polar amide head and nonpolar hydrocarbon tails (the octanoyl and pentyl groups)—makes it a candidate for surfactant applications.

In material science, surfactants are crucial for creating stable dispersions, foams, and emulsions used in cosmetics, cleaning agents, and advanced material synthesis. escholarship.org3vsigmausa.com Research into novel surfactants often focuses on modifying existing chemical scaffolds to enhance performance and sustainability. The octanamide structure is a versatile platform for such development. For example, studies have been conducted on the synthesis of N-[(2-dimethylamino)ethyl]octanamide, a related compound that can be quaternized to produce cationic surfactants known as amidequats. acs.orgacs.org These amidequats, derived from caprylic (octanoic) acid, have been shown to exhibit high surface activity, effectively reducing the surface tension of water and demonstrating potential as effective emulsifiers. acs.orgacs.org

The fundamental properties of Octanamide, N-pentyl- contribute to its potential as a surfactant or emulsifier:

Hydrophobic Tail: The C8 (octanoyl) and C5 (pentyl) alkyl chains provide the necessary nonpolar character to interact with oily or hydrophobic phases.

Hydrophilic Head: The amide group (-CONH-) is polar and capable of forming hydrogen bonds with water, providing the hydrophilic character.

By modifying the structure, such as by introducing more polar groups or converting it into an ionic form, researchers can fine-tune the Hydrophilic-Lipophilic Balance (HLB) to suit specific applications, from creating oil-in-water (o/w) to water-in-oil (w/o) emulsions. escholarship.org

Table 2: Structural Features of Octanamide, N-pentyl- and Their Contribution to Surfactant Properties This table is interactive and can be sorted by clicking on the column headers.

Structural Feature Chemical Group Physicochemical Property Role in Surfactancy
Polar "Head" Amide (-CONH-) Hydrophilic, capable of hydrogen bonding Interacts with the aqueous phase, anchoring the molecule at the interface.
Nonpolar "Tail" 1 Octanoyl chain (C8H17CO-) Hydrophobic/Lipophilic Interacts with the nonpolar (oil) phase, driving the molecule to the interface.
Nonpolar "Tail" 2 N-pentyl group (C5H11-) Hydrophobic/Lipophilic Contributes to the overall hydrophobicity and influences molecular packing at the interface.

Design of Agrochemicals and Biocontrol Agents for Plant Protection

Modern agriculture faces the dual challenge of ensuring crop productivity while minimizing environmental impact. This has spurred research into new agrochemicals and biocontrol agents that are effective against pests and diseases but are also biodegradable and non-toxic to non-target organisms. mdpi.commbimph.com Biological control is considered a promising alternative to conventional pesticides, utilizing natural compounds or microorganisms to manage plant pathogens. mdpi.comfftc.org.tw The development of synthetic molecules that mimic natural products or possess novel modes of action is a key strategy in this field. mdpi.comfrontiersin.org

Fatty acid amides (FAAs) are a class of compounds found in nature that exhibit a wide range of biological activities. Their structural simplicity and the potential for biodegradation make them attractive scaffolds for the design of new agrochemicals. Octanamide, N-pentyl- belongs to this class. While specific research on its direct use as a biocontrol agent is limited, its structure represents a template that can be explored for several reasons:

Lipophilicity: The alkyl chains can facilitate penetration through the waxy cuticles of plants or the cell membranes of pathogenic fungi and bacteria.

Bioactivity: The amide linkage is a common feature in many biologically active molecules and can be crucial for interaction with biological targets.

Synthetically Versatile: The structure can be easily modified to optimize activity, selectivity, and environmental persistence.

The search for novel agrochemicals involves synthesizing and screening libraries of compounds for activity against various plant pathogens. mdpi.com The goal is to identify molecules that can inhibit pathogen growth, disrupt their development, or induce plant defense responses. fftc.org.twfrontiersin.org The development of such innovative control strategies is an active area of research where simple, adaptable structures like N-pentyl-octanamide can serve as a starting point for more complex and targeted agents. plant-protection.net

Table 3: Desired Characteristics of Modern Biocontrol Agents and Potential Alignment with an Octanamide, N-pentyl- Scaffold This table is interactive and can be sorted by clicking on the column headers.

Desired Characteristic Rationale Potential Relevance of an N-pentyl-octanamide Scaffold
Target Specificity Minimizes harm to beneficial insects, soil microbes, and the surrounding ecosystem. mbimph.com The core structure can be functionalized to interact with specific enzymes or receptors in a target pathogen.
Biodegradability Prevents long-term accumulation in soil and water, reducing environmental impact. Fatty acid amides are generally susceptible to hydrolysis and microbial degradation, breaking down into simpler, less harmful components (octanoic acid and pentylamine).
Novel Mode of Action Helps to overcome resistance that pathogens have developed to existing pesticides. As a synthetic scaffold, it offers the potential to create molecules that interfere with new or underexploited biological pathways in pathogens.
Low Phytotoxicity The agent should control the pest or disease without harming the crop plant itself. The simple fatty acid amide structure is often more biocompatible than complex, halogenated pesticide molecules.

| Synthetic Accessibility | Allows for cost-effective and scalable production for agricultural use. | The synthesis from octanoic acid (or its derivatives) and pentylamine is straightforward, allowing for efficient generation of analogs for screening. |

Role as Lead Compounds in Rational Drug Design Strategies

Rational drug design is a process that involves creating new medications based on a detailed understanding of the biological targets they are meant to interact with. nih.govmlsu.ac.in This process often begins with a "hit" or "lead" compound—a molecule that shows some desired pharmacological activity and whose chemical structure serves as a starting point for optimization. bbau.ac.infrontiersin.org The lead is then chemically modified to improve its potency, selectivity, and pharmacokinetic properties to develop a viable drug candidate.

The N-pentyl-octanamide structure represents a simple, yet versatile, scaffold that can be utilized in this process. Its value lies in providing a basic molecular framework with defined lipophilic and hydrogen-bonding characteristics that can be elaborated upon to target specific biological systems.

A direct example of this principle is found in the stereospecific synthesis of syn-α-oximinoamides. Research has detailed the creation of (Z)-N-pentyl-2-(2-phenylacetoxyimino)octanamide, a biologically relevant molecule. lookchem.com This complex compound, which incorporates the N-pentyl-octanamide core, was synthesized through a multicomponent reaction involving an N-pentyl isocyanide. lookchem.com The fact that this specific amide substructure was chosen for the synthesis of a "biologically relevant" compound highlights its utility as a building block or lead structure in medicinal chemistry. The N-pentyl and octanoyl groups can be systematically varied to probe the binding pocket of a target protein, while the amide backbone provides a stable connection point for other functional groups designed to interact with the target. frontiersin.org

Table 4: The Role of Octanamide, N-pentyl- as a Scaffold in Rational Drug Design This table is interactive and can be sorted by clicking on the column headers.

Design Stage Compound/Structure Description Role in Drug Discovery
Core Scaffold Octanamide, N-pentyl- A simple fatty acid amide with defined lipophilic regions and a hydrogen-bonding amide group. Provides a basic, non-complex starting point (a "fragment" or simple "lead") for chemical elaboration. bbau.ac.in
Intermediate N-pentyl isocyanide A reactive precursor used in multicomponent reactions to build the amide functionality. A key reagent for efficiently constructing the core amide structure within a larger molecule. lookchem.com

| Derived Compound | (Z)-N-pentyl-2-(2-phenylacetoxyimino)octanamide | A more complex, biologically relevant syn-α-oximinoamide synthesized using the N-pentyl amide scaffold. lookchem.com | Represents a "hit" or optimized "lead" where the core scaffold has been functionalized to create a molecule with potential pharmacological activity. |

Future Research Directions and Emerging Paradigms for Octanamide, N Pentyl

Advancements in Green Chemistry Approaches for Sustainable Synthesis

The chemical industry's shift towards sustainability is heavily influencing the synthesis of amides like Octanamide (B1217078), N-pentyl-. paperpublications.orgindianchemicalsociety.com Traditional methods for creating amide bonds often rely on harsh reagents and solvents, leading to significant waste. sioc-journal.cnresearchgate.net Future research will prioritize the development of environmentally benign and efficient synthesis routes.

Key green chemistry strategies applicable to the synthesis of Octanamide, N-pentyl- include:

Enzymatic Catalysis: The use of enzymes, such as lipases, offers a highly selective and efficient method for amide bond formation under mild conditions. nih.govnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used to catalyze the amidation of free carboxylic acids with various amines in green solvents like cyclopentyl methyl ether. nih.govnih.gov This enzymatic approach could be adapted for the reaction between octanoic acid and pentylamine to produce Octanamide, N-pentyl- with high yields and minimal byproducts.

Solvent-Free Synthesis: Eliminating organic solvents is a core principle of green chemistry. researchgate.netkharagpurcollege.ac.in Solvent-free methods, such as heating a mixture of the carboxylic acid and amine with a catalyst like boric acid, have shown promise for rapid amide synthesis. researchgate.net This approach reduces waste and simplifies the purification process.

Catalytic Direct Amidation: The development of reusable catalysts for the direct condensation of carboxylic acids and amines is a significant area of research. acs.orgwhiterose.ac.uk Brønsted acidic ionic liquids, for example, can act as both the catalyst and the solvent and can be recycled multiple times without a significant loss of activity. acs.org Such systems could be optimized for the production of Octanamide, N-pentyl-.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in organic synthesis. indianchemicalsociety.com This technology can be applied to various amidation reactions, often in solvent-free conditions, presenting a more energy-efficient route to Octanamide, N-pentyl-. indianchemicalsociety.comsemanticscholar.org

Table 1: Comparison of Green Synthesis Methods for Amide Formation

Synthesis Method Key Advantages Potential for Octanamide, N-pentyl- Synthesis
Enzymatic Catalysis High selectivity, mild reaction conditions, reduced byproducts. nih.govnih.gov High, using lipases to couple octanoic acid and pentylamine.
Solvent-Free Synthesis Eliminates solvent waste, simplifies purification. researchgate.net High, via direct heating of reactants with a green catalyst.
Catalytic Direct Amidation Use of reusable catalysts, improved process mass intensity. acs.org High, employing recyclable catalysts like acidic ionic liquids.
Microwave-Assisted Synthesis Reduced reaction times, increased energy efficiency. indianchemicalsociety.com High, for rapid, solvent-free synthesis.

Integration of Artificial Intelligence and Machine Learning in SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling rapid and accurate prediction of the biological activities of new compounds. nih.govwiley.com For Octanamide, N-pentyl-, these computational tools can be used to explore its structure-activity relationships (SAR) and identify potential therapeutic applications.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govwiley.com By developing QSAR models for a series of aliphatic amides, including Octanamide, N-pentyl-, researchers can predict the inhibitory effects on various biological targets. nih.gov

Predictive Modeling of Bioactivity: Machine learning algorithms, such as support vector machines and random forests, can be trained on datasets of known bioactive compounds to predict the likelihood that a new molecule, like Octanamide, N-pentyl-, will exhibit a specific activity, such as antibacterial or antifungal properties. acs.orgnih.gov

Virtual Screening: AI-powered virtual screening can be used to search large compound libraries to identify molecules with similar structural features to Octanamide, N-pentyl- that may have desirable biological activities. nih.gov This can significantly accelerate the discovery of new lead compounds.

Exploration of Nanoconfinement and Microfluidic Systems for Reaction Modulation

Nanotechnology and microfluidics offer unprecedented control over chemical reactions, enabling enhanced efficiency, selectivity, and safety. nih.govelveflow.com These emerging technologies hold significant potential for the synthesis and study of Octanamide, N-pentyl-.

Nanoconfinement: Confining molecules within nanoscale spaces can alter their chemical and physical properties, leading to increased reaction rates and enhanced selectivity. nih.gov The synthesis of Octanamide, N-pentyl- within the pores of nanomaterials could lead to improved yields and the formation of specific polymorphs. Nanoconfinement has been shown to enhance ionic conductivity in other systems, suggesting potential for modulating the properties of related compounds. acs.org

Microfluidic Systems: Microreactors provide excellent control over mass and heat transfer, leading to shorter reaction times, higher yields, and reduced waste. elveflow.comresearchgate.net The synthesis of amides in continuous-flow microreactors has been demonstrated to be a safe and efficient process. acs.orgnih.gov This technology could be applied to the synthesis of Octanamide, N-pentyl- on both laboratory and industrial scales, offering a greener and more controlled manufacturing process. researchgate.net Microdroplet synthesis is another promising approach that can dramatically accelerate reaction times. acs.org

Discovery of Novel Biological Targets and Therapeutic Applications

While the specific biological targets of Octanamide, N-pentyl- are not yet well-defined, research into related aliphatic amides suggests several potential therapeutic avenues. Future investigations will likely focus on identifying and validating these targets.

Potential areas of therapeutic interest include:

Anticancer Activity: Some ruthenium complexes containing amide ligands have shown promise as anticancer agents. nih.gov While not a direct analogue, this suggests that metal complexes of Octanamide, N-pentyl- could be explored for their cytotoxic effects against cancer cell lines.

Neurological Disorders: Certain amide-containing compounds are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease. google.com The structural characteristics of Octanamide, N-pentyl- could be evaluated for potential activity in this area.

Enzyme Inhibition: Amide derivatives are being studied as inhibitors of various enzymes. nih.gov For example, N-((1R,2R)-1-(2,3-dihydrobenzo[b] sioc-journal.cnnih.govdioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide is a known inhibitor of glucosylceramide synthase. google.comnih.gov High-throughput screening and computational methods could be employed to identify potential enzyme targets for Octanamide, N-pentyl-.

Investigations into Environmental Fate and Biodegradability within Controlled Systems

Understanding the environmental impact of chemical compounds is crucial for their sustainable application. Future research on Octanamide, N-pentyl- will need to include thorough investigations into its environmental fate and biodegradability.

Key research directions include:

Biodegradation Studies: Aliphatic polyesters are known to be readily biodegradable, while polyamides exhibit greater resistance. google.com Polyesteramides, which contain both ester and amide linkages, show intermediate biodegradability that can be tuned by altering the ratio of these functional groups. acs.orgmdpi.com The biodegradability of Octanamide, N-pentyl-, as a simple aliphatic amide, is expected to be influenced by its hydrophilicity. researchgate.net Studies using activated sludge tests, enzyme hydrolysis, and soil burial tests will be necessary to determine its rate of degradation.

Influence of Structure on Degradability: Research has shown that increasing the aliphatic chain length in polyamides can decrease their thermal degradation. rasayanjournal.co.in The introduction of aromatic rings also tends to reduce degradability. acs.org As Octanamide, N-pentyl- is a purely aliphatic amide, it is hypothesized to be more susceptible to biodegradation than its aromatic counterparts.

Controlled System Analysis: To accurately assess its environmental impact, the biodegradability of Octanamide, N-pentyl- should be studied within controlled laboratory systems that mimic relevant environmental compartments. This will provide crucial data for life cycle assessments and inform its potential applications.

Q & A

Q. Why do computational models sometimes mispredict the stability of N-pentyl octanamide complexes with transition metals?

  • Methodological Answer :
  • Model limitations : DFT may underestimate van der Waals interactions in bulky alkyl chains.
  • Experimental calibration : Validate with EXAFS/XANES for metal coordination geometry.
  • Parameter adjustment : Include solvent effects explicitly in simulations .

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